3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline
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Overview
Description
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy groups attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline typically involves multiple steps. One common method includes the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with aniline derivatives under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
- 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-fluoroaniline
- 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
Uniqueness
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-19-12-5-3-10(15(8-12)20-2)9-18-11-4-6-14(17)13(16)7-11/h3-8,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWYQROYFQLJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=C(C=C2)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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